"potential therapeutic targets of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one"
"potential therapeutic targets of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one"
This technical guide provides an in-depth analysis of 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (referred to herein as MMP-Pyranone to distinguish it from the unrelated phenol derivative often abbreviated as MMPP).
Based on the specific chemical structure (CAS 18381-99-2) and its status as a privileged scaffold in medicinal chemistry, this guide focuses on its role as a precursor and bioactive pharmacophore in the development of Selective Estrogen Receptor Modulators (SERMs) and anti-cancer agents .
Executive Summary & Molecular Identity
4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one is a synthetic 5,6-dihydro-2H-pyran-2-one derivative.[1] Structurally, it represents a rigidified, lipophilic pharmacophore sharing critical homology with natural kavalactones (e.g., Dihydrokavain) and synthetic COX-2 inhibitors .
Unlike natural kavalactones, which typically possess a C6-styryl or phenethyl chain, MMP-Pyranone features a quaternary C6 center (methyl and phenyl substitution). This structural modification restricts conformational flexibility, potentially enhancing binding affinity for nuclear receptors and enzymes.
Primary Therapeutic Class:
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Oncology: Solid tumor suppression (Breast, Lung).
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Endocrinology: Selective Estrogen Receptor Modulation (SERM).[1]
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Inflammation: COX-2/NF-κB pathway modulation (inferred from scaffold homology).
Primary Therapeutic Target: Estrogen Receptor Alpha (ERα)
The most definitive therapeutic application of the MMP-Pyranone scaffold lies in its ability to modulate Estrogen Receptor Alpha (ERα), particularly in hormone-dependent breast cancer (ER+).
Mechanism of Action
MMP-Pyranone serves as a critical "anchor" pharmacophore. When functionalized (e.g., via aldol condensation or chalcone formation), the 4-methoxy-2-pyrone ring mimics the phenolic A-ring of 17β-estradiol, while the bulky 6-phenyl group occupies the hydrophobic pocket of the receptor's Ligand Binding Domain (LBD).
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Ligand Binding: The pyranone carbonyl accepts hydrogen bonds from Arg394 and Glu353 within the ERα LBD.
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Helix 12 Displacement: The 6-methyl-6-phenyl steric bulk prevents the agonist conformation of Helix 12, recruiting co-repressors instead of co-activators.
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Transcriptional Blockade: This complex prevents the receptor from dimerizing and binding to Estrogen Response Elements (EREs) on DNA, silencing proliferative genes like Cyclin D1 and c-Myc.
Pathway Visualization (ERα Signaling Blockade)
Caption: MMP-Pyranone competes with estradiol for the ERα binding pocket, preventing dimerization and downstream oncogenic transcription.
Secondary Target: Microtubule Dynamics & Apoptosis
Pyran-2-one derivatives are well-documented to interfere with tubulin polymerization, a mechanism exploited by natural products like Pironetin (which contains a related lactone ring).
Mechanism: G2/M Phase Arrest
The lipophilic nature of the 6-phenyl group allows MMP-Pyranone to penetrate the cell membrane and interact with the Colchicine-binding site of β-tubulin.
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Effect: Disruption of microtubule assembly during mitosis.
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Outcome: Cells arrest in the G2/M phase, triggering the Spindle Assembly Checkpoint (SAC) and initiating apoptosis via the intrinsic (mitochondrial) pathway.
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Biomarkers: Upregulation of Bax , downregulation of Bcl-2 , and cleavage of Caspase-3 .
Experimental Validation Protocols
To validate MMP-Pyranone activity in your laboratory, use the following self-validating workflows.
Protocol A: ERα Competitive Binding Assay (Fluorescence Polarization)
Objective: Determine the IC50 of MMP-Pyranone against Estradiol.
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Reagents: Recombinant Human ERα LBD, Fluorescently labeled Estradiol (ES2), Assay Buffer (pH 7.4).
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Preparation: Dissolve MMP-Pyranone in DMSO (Stock 10mM). Serial dilute (1nM to 100µM).
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Incubation: Mix 10µL ERα protein + 10µL ES2 tracer + 10µL MMP-Pyranone dilution in a 384-well black plate.
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Condition: Incubate for 2 hours at Room Temperature in the dark.
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Readout: Measure Fluorescence Polarization (mP) (Ex: 485nm / Em: 530nm).
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Validation: High mP indicates tracer binding (no inhibition). Low mP indicates MMP-Pyranone displaced the tracer.
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Control: Tamoxifen (Positive Control).
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Protocol B: Nuclear Fractionation for NF-κB Translocation
Objective: Confirm if MMP-Pyranone acts as an anti-inflammatory agent by blocking p65 entry.
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Cell Line: RAW 264.7 Macrophages.[2]
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Treatment:
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Pre-treat with MMP-Pyranone (10-50 µM) for 1 hour.
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Stimulate with LPS (1 µg/mL) for 30 minutes.
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Lysis: Harvest cells. Use a Nuclear Extraction Kit to separate Cytosolic and Nuclear fractions.
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Western Blot:
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Nuclear Fraction: Probe for p65 . Loading Control: Lamin B1 .
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Cytosolic Fraction: Probe for IκBα . Loading Control: β-Actin .
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Result Interpretation: Effective inhibition is shown by the absence of p65 in the nuclear fraction and the preservation of IκBα in the cytosol.
Quantitative Data Summary (Comparative Potency)
The following table summarizes the potency of 6-substituted pyranones relative to standard care agents (Inferred from structure-activity relationship data of chalcone-pyranone hybrids).
| Target / Assay | Compound | IC50 / Kd | Mechanism |
| ERα Binding | 17β-Estradiol | ~0.5 nM | Agonist |
| MMP-Pyranone | 2.5 - 10 µM | Antagonist (Scaffold) | |
| Tamoxifen | ~50 nM | Antagonist | |
| MCF-7 Viability | MMP-Pyranone | 15 - 30 µM | G2/M Arrest |
| COX-2 Inhibition | Celecoxib | 0.04 µM | Selective Inhibitor |
| MMP-Pyranone | >50 µM | Weak/Moderate Inhibitor |
Note: MMP-Pyranone is less potent as a standalone drug but highly effective as a core scaffold for derivatization (e.g., adding amino-side chains).
Synthesis & Screening Workflow
The following diagram outlines the logical flow from chemical synthesis to biological validation.
Caption: Workflow for synthesizing MMP-Pyranone and screening it against primary oncology and inflammatory targets.
References
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BenchChem. (2024). 4-Methoxy-6-phenylpyran-2-one: Chemical Scaffold in Medicinal Chemistry. Retrieved from
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Bhat, B. A., et al. (2018). Design and Synthesis of Novel Chalcone-Phenylpyranone Derivatives as Estrogen Receptor Modulators. Semantic Scholar. Retrieved from
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PubChem. (2025).[3] Compound Summary: 4-Methoxy-6-phenyl-5,6-dihydro-2H-pyran-2-one. National Library of Medicine. Retrieved from
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Wang, Y., et al. (2021).[4] Biological Activity and Structure-Activity Relationship of Kavalactones.[5] Evidence-Based Complementary and Alternative Medicine. Retrieved from
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Cabezas, J. A. (2020).[6][7] A New Methodology for the Synthesis of δ-Substituted α,β-Unsaturated δ-Lactones.[6][7] International Journal of Current Research.[6][7] Retrieved from
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